molecular formula C20H28N2O2S2 B10950034 N,N'-decane-1,10-diyldithiophene-2-carboxamide

N,N'-decane-1,10-diyldithiophene-2-carboxamide

Cat. No.: B10950034
M. Wt: 392.6 g/mol
InChI Key: MNCSQLQTAWKNKB-UHFFFAOYSA-N
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Description

N-{10-[(2-THIENYLCARBONYL)AMINO]DECYL}-2-THIOPHENECARBOXAMIDE is a compound that belongs to the class of thiophene carboxamides. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including N-{10-[(2-THIENYLCARBONYL)AMINO]DECYL}-2-THIOPHENECARBOXAMIDE, typically involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific reagents and conditions, such as sulfur, α-methylene carbonyl compounds, and α-cyano esters for the Gewald reaction, or 1,4-dicarbonyl compounds and phosphorus pentasulfide for the Paal–Knorr synthesis .

Industrial Production Methods

Industrial production of thiophene derivatives may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-{10-[(2-THIENYLCARBONYL)AMINO]DECYL}-2-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene rings can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, aryl, or other functional groups .

Scientific Research Applications

N-{10-[(2-THIENYLCARBONYL)AMINO]DECYL}-2-THIOPHENECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{10-[(2-THIENYLCARBONYL)AMINO]DECYL}-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives can inhibit bacterial growth by interfering with essential enzymes and proteins . The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{10-[(2-THIENYLCARBONYL)AMINO]DECYL}-2-THIOPHENECARBOXAMIDE is unique due to its specific structure, which includes a decyl chain and two thiophene rings. This structure may confer distinct biological activities and physicochemical properties compared to other thiophene derivatives .

Properties

Molecular Formula

C20H28N2O2S2

Molecular Weight

392.6 g/mol

IUPAC Name

N-[10-(thiophene-2-carbonylamino)decyl]thiophene-2-carboxamide

InChI

InChI=1S/C20H28N2O2S2/c23-19(17-11-9-15-25-17)21-13-7-5-3-1-2-4-6-8-14-22-20(24)18-12-10-16-26-18/h9-12,15-16H,1-8,13-14H2,(H,21,23)(H,22,24)

InChI Key

MNCSQLQTAWKNKB-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)NCCCCCCCCCCNC(=O)C2=CC=CS2

Origin of Product

United States

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